N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 4-fluoro-3-methylphenyl group at position 3 and oxo groups at positions 2 and 3. The acetamide side chain is linked to a 3-fluoro-4-methoxyphenyl group, which may influence solubility, bioavailability, and target binding. Below, it is compared to structurally related compounds to infer structure-activity relationships (SAR) and pharmacokinetic (PK) properties.
Properties
CAS No. |
1260997-85-0 |
|---|---|
Molecular Formula |
C22H17F2N3O4S |
Molecular Weight |
457.45 |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17F2N3O4S/c1-12-9-14(4-5-15(12)23)27-21(29)20-17(7-8-32-20)26(22(27)30)11-19(28)25-13-3-6-18(31-2)16(24)10-13/h3-10H,11H2,1-2H3,(H,25,28) |
InChI Key |
USKBTIFNFFGVSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Fluorinated phenyl groups : Enhancing its lipophilicity and potentially its biological activity.
- Dihydrothienopyrimidine core : Known for its diverse pharmacological properties.
Molecular Formula
- Molecular Weight : 357.43 g/mol
- Chemical Formula : C20H24FN3O2
The biological activity of this compound is primarily attributed to its ability to modulate various enzyme systems and cellular pathways. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase enzymatic activity, which is crucial in regulating cellular proliferation and survival pathways .
- Interaction with Cyclooxygenase Enzymes : Similar compounds have demonstrated inhibitory effects on COX-2 and lipoxygenases, which are significant in inflammatory processes and cancer progression .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer) : The compound showed moderate inhibitory effects, with IC50 values indicating significant cytotoxicity compared to control groups.
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes:
- Cyclooxygenase (COX) : Moderate inhibition was observed, which may contribute to its anti-inflammatory properties.
- Lipoxygenases (LOX) : Similar inhibitory profiles were noted, suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications in the phenyl substituents significantly affect:
- Potency : Fluorine substitutions enhance metabolic stability and interaction with target proteins due to their electron-withdrawing nature.
- Selectivity : Variations in the substituent groups can lead to differing affinities for specific enzyme targets, impacting overall efficacy .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds with thienopyrimidine structures:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Analogs
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) shares the thieno[3,2-d]pyrimidine core but differs in substituents:
- Core substitution : 7-phenyl and 4-oxo groups.
- Acetamide side chain : 2-chloro-4-methylphenyl vs. 3-fluoro-4-methoxyphenyl in the target compound.
- Molecular weight : 409.89 g/mol (vs. ~483 g/mol for the target compound, estimated from structure).
- H-bond donors/acceptors: 1 donor, 4 acceptors (similar to the target compound) .
The 7-phenyl substitution on the thienopyrimidine core could sterically hinder target binding compared to the target compound’s 4-fluoro-3-methylphenyl group.
Thieno[2,3-d]pyrimidine Positional Isomers
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-59-1) differs in core structure (thieno[2,3-d]pyrimidine) and substitution:
- Core : Positional isomer (C2 vs. C3 substitution).
- Substituents : 3-ethyl, 5,6-dimethyl, and thioacetamide linkage.
- Side chain : 3,4-difluorophenyl group .
Key Insight: The thioacetamide linkage and ethyl/methyl groups may alter metabolic stability. Thieno[2,3-d]pyrimidine cores are less common in kinase inhibitors compared to [3,2-d] isomers, suggesting divergent target profiles.
Pyrimido[5,4-b]indole Derivatives
2-{[3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS 536708-57-3) replaces the thienopyrimidine with a pyrimidoindole core:
- Core : Pyrimido[5,4-b]indole with 4-ethoxyphenyl and sulfanyl groups.
- Side chain : 3-fluorophenyl acetamide .
The ethoxy group could improve solubility relative to methyl/fluoro substituents.
Pyrido[2,3-d]pyrimidine Derivatives
AMG 487 (pyrido[2,3-d]pyrimidine core) exhibits dose- and time-dependent PK due to CYP3A4 metabolism and mechanism-based inhibition by its O-deethylated metabolite (M2):
- Core : Pyrido[2,3-d]pyrimidine with 4-ethoxyphenyl.
- Metabolism : CYP3A-dependent, forming inhibitory metabolites (M2 Ki = 0.75 µM) .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- SAR: Fluoro and methoxy groups on the phenyl rings improve target selectivity and solubility. Thieno[3,2-d]pyrimidine cores are favorable for kinase inhibition, while pyrido[2,3-d]pyrimidines may face metabolic challenges.
- PK/PD : The target compound’s lack of ethoxy or thioether groups (cf. AMG 487 and CAS 618427-59-1) may reduce CYP3A4-mediated metabolism, improving linear PK profiles.
- Synthesis : Similar compounds are synthesized via nucleophilic substitution (e.g., chloroacetanilide reactions, ) or Suzuki couplings (), suggesting feasible routes for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
